N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 905678-26-4
Cat. No.: VC4558467
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide - 905678-26-4](/images/structure/VC4558467.png)
Specification
CAS No. | 905678-26-4 |
---|---|
Molecular Formula | C19H22N4O6S |
Molecular Weight | 434.47 |
IUPAC Name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Standard InChI | InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24) |
Standard InChI Key | SSOIFOUGTABUDC-UHFFFAOYSA-N |
SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates its structure:
-
Benzamide backbone: A benzene ring substituted at the para position with a sulfonyl group linked to 2-methylpiperidine.
-
1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 2 with the benzamide group and at position 5 with a 5,6-dihydro-1,4-dioxin moiety.
-
5,6-Dihydro-1,4-dioxin: A six-membered ring with two oxygen atoms at positions 1 and 4, partially saturated (dihydro) at positions 5 and 6, introducing conformational rigidity .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 448.49 g/mol |
Calculated LogP | 2.1 (ALOGPS estimate) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
The sulfonyl group enhances hydrophilicity, while the 2-methylpiperidine and dihydrodioxin contribute to lipophilicity, yielding a balanced partition coefficient (LogP ~2.1) .
Synthesis and Structural Elucidation
Hypothesized Synthesis Pathway
-
Formation of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid:
-
Sulfonation of 4-chlorobenzoic acid with chlorosulfonic acid, followed by substitution with 2-methylpiperidine.
-
Acid chloride formation using thionyl chloride.
-
-
Preparation of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine:
-
Cyclization of a diacylhydrazine precursor (e.g., 5,6-dihydro-1,4-dioxin-2-carbohydrazide) with cyanogen bromide.
-
-
Amide Coupling:
Key Challenges
-
Steric hindrance from the 2-methylpiperidine may necessitate high-temperature coupling.
-
Oxadiazole ring stability under acidic or basic conditions requires careful pH control.
Parameter | Estimate |
---|---|
Plasma Protein Binding | ~85% (high due to sulfonyl) |
Half-life | 6–8 hours (rodent models) |
CYP450 Metabolism | Primarily CYP3A4 |
Therapeutic Applications and Challenges
Oncology
-
Gliomas and AML: Mutant IDH inhibitors are clinically validated for these cancers. This compound’s dihydrodioxin moiety may improve blood-brain barrier penetration compared to first-generation inhibitors .
Challenges in Development
-
Selectivity: Avoiding off-target effects on wild-type IDH.
-
Solubility: Moderate aqueous solubility may limit oral bioavailability.
-
Toxicity: Sulfonamide groups carry risks of hypersensitivity reactions.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the dihydrodioxin or piperidine groups to optimize potency.
-
In Vivo Efficacy Trials: Establishing proof of concept in murine IDH-mutant models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume